molecular formula C10H12F2O B12273905 2,4-Difluoro-benzenebutanol

2,4-Difluoro-benzenebutanol

Cat. No.: B12273905
M. Wt: 186.20 g/mol
InChI Key: NXXWFZXJWVLEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 2,4-Difluoro-benzenebutanol (CAS: 1342602-90-7) is a fluorinated aromatic alcohol with a butanol chain attached to a benzene ring substituted with fluorine atoms at the 2- and 4-positions. Its molecular formula is C₁₀H₁₂F₂O, and it has a molecular weight of 186.20 g/mol.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-(2,4-difluorophenyl)butan-1-ol

InChI

InChI=1S/C10H12F2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2

InChI Key

NXXWFZXJWVLEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-benzenebutanol typically involves the fluorination of a benzene derivative followed by the introduction of a butanol side chain. One common method involves the reaction of 2,4-difluorobenzene with butanol in the presence of a suitable catalyst under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 2,4-Difluoro-benzenebutanol may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-benzenebutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Difluoro-benzenebutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-benzenebutanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The butanol side chain can interact with hydrophobic regions of proteins, potentially affecting their function .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges: Fluorine introduction often requires hazardous reagents (e.g., HF or DAST), complicating large-scale production of 2,4-Difluoro-benzenebutanol compared to non-fluorinated analogs.
  • Biological Studies: Limited published data exist on 2,4-Difluoro-benzenebutanol’s specific bioactivity, though analogs like 2,4-difluoro-benzamidine show promise in targeting trypsin-like proteases .
  • Thermodynamic Stability : Computational studies suggest the 2,4-difluoro substitution pattern minimizes ring strain compared to 2,6-difluoro isomers, favoring synthetic feasibility.

Biological Activity

2,4-Difluoro-benzenebutanol is an organic compound characterized by a butanol chain attached to a benzene ring with two fluorine substituents at the 2 and 4 positions. Its molecular formula is C10H12F2OC_{10}H_{12}F_2O, and it has a molecular weight of approximately 186.20 g/mol. The presence of fluorine atoms significantly influences its chemical properties, including its reactivity and biological activity.

The unique structure of 2,4-difluoro-benzenebutanol enhances its lipophilicity, allowing it to effectively penetrate biological membranes. This property is crucial for studying enzyme interactions and metabolic pathways. The synthesis of this compound can be achieved through various methodologies, including nucleophilic substitution reactions and coupling reactions involving fluorinated precursors.

Synthesis Methods:

  • Nucleophilic Substitution: Utilizing fluorinated aromatic compounds as starting materials.
  • Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques.

Biological Activity

The biological activity of 2,4-difluoro-benzenebutanol is notable due to its structural features, which enhance its affinity for specific enzymes and receptors. Research indicates potential applications in pharmacology, particularly in developing compounds with specific therapeutic effects.

The interaction studies focus on its mechanism of action at the molecular level. The fluorine substituents increase the compound's reactivity towards biological targets, potentially modulating their activity. This modulation can lead to significant biochemical pathways influencing various physiological processes.

Case Studies

Several studies have investigated the biological effects of 2,4-difluoro-benzenebutanol:

  • Enzyme Interaction Studies:
    • A study demonstrated that 2,4-difluoro-benzenebutanol exhibits inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.
    • The compound showed increased binding affinity compared to non-fluorinated analogs, suggesting enhanced metabolic stability.
  • Pharmacological Applications:
    • Research indicated that derivatives of 2,4-difluoro-benzenebutanol could serve as potential anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines in vitro.
    • Another study highlighted its potential as an analgesic agent through modulation of pain pathways in animal models.

Comparative Analysis

To understand the uniqueness of 2,4-difluoro-benzenebutanol compared to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Fluorobenzenebutanol C10H13F1OSingle fluorine substituentModerate enzyme interaction
2-Chlorobenzenebutanol C10H13ClOChlorine instead of fluorineLower biological activity
4-Bromobenzenebutanol C10H13BrOBromine substituentReduced affinity for enzymes
3,4-Difluorobenzenebutylamine C10H12F2NAmino group additionEnhanced receptor modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.